Product packaging for D-Glucitol,  1,2:4,5-dianhydro-  (9CI)(Cat. No.:CAS No. 124379-11-9)

D-Glucitol, 1,2:4,5-dianhydro- (9CI)

Cat. No.: B1142262
CAS No.: 124379-11-9
M. Wt: 146.142
InChI Key: YLCXEYPUYRBLSN-UHFFFAOYSA-N
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Description

Overview of Anhydroalditols and Their Significance in Carbohydrate Chemistry

Anhydroalditols, or dianhydro sugar alcohols, are a class of heterocyclic compounds derived from the double dehydration of sugar alcohols (alditols). wikipedia.org These compounds are of significant interest in academic and industrial chemistry as they are sourced from renewable biomass, such as sugars obtained from starch. wikipedia.orgtytlabs.co.jp The process typically involves the hydrogenation of common sugars like glucose and mannose to their corresponding hexitols (e.g., sorbitol and mannitol), which are then subjected to dehydration to form the bicyclic ether structures. wikipedia.orgbio-conferences.org

The significance of these compounds lies in their rigid, chiral structures, which make them valuable building blocks, or "chirons," for the synthesis of a wide array of more complex molecules. researchgate.net Their inherent chirality and defined stereochemistry are leveraged in the creation of polymers, pharmaceuticals, and other fine chemicals. tytlabs.co.jpresearchgate.net The presence of reactive hydroxyl groups on the rigid bicyclic scaffold allows for further chemical modification, leading to a diverse range of derivatives with tailored properties. researchgate.netresearchgate.net

Contextualization of D-Glucitol as a Precursor to Dianhydro Derivatives

D-Glucitol, commonly known as sorbitol, is a primary precursor for a significant family of dianhydro derivatives. bio-conferences.orgmdpi.com It is produced on a large scale by the hydrogenation of D-glucose, which is readily available from starch. bio-conferences.org The transformation of D-glucitol into its dianhydro forms involves acid-catalyzed intramolecular dehydration reactions. mdpi.com

The process is typically sequential. First, a single dehydration reaction occurs, often between the hydroxyl groups at C1 and C4, to form a 1,4-anhydro-D-glucitol intermediate, known as a sorbitan. mdpi.com A second intramolecular dehydration, for instance between the C3 and C6 hydroxyls, results in the formation of a bicyclic structure, 1,4:3,6-dianhydro-D-glucitol. bio-conferences.orgmdpi.com The specific conditions of the reaction can influence which hydroxyl groups participate, leading to different isomers. bio-conferences.org

Stereochemical Diversity and Structural Rigidity of Dianhydrohexitols

Dianhydrohexitols are characterized by their rigid, V-shaped bicyclic systems, which consist of two fused furan (B31954) or pyran rings. researchgate.netresearchgate.net This rigidity imparts unique properties to polymers derived from them, such as enhanced thermal stability, high glass transition temperatures, and improved mechanical strength. tytlabs.co.jpresearchgate.net

The stereochemistry of the parent hexitol (B1215160) dictates the stereochemistry of the resulting dianhydrohexitol. wikipedia.orgacs.org Since hexitols like D-glucitol, D-mannitol, and L-iditol possess multiple chiral centers, their dianhydro derivatives exhibit distinct spatial arrangements of their remaining hydroxyl groups and the fused ring system. researchgate.net For example, in the well-known 1,4:3,6-dianhydrohexitols, the two hydroxyl groups can have different orientations (endo or exo) relative to the bicyclic structure, which significantly affects their reactivity and physical properties. bio-conferences.orgresearchgate.net This stereochemical diversity is a key feature that allows for the fine-tuning of molecular properties for specific applications. researchgate.net

Classification and Isomerism within Dianhydro-D-Glucitol Compounds

The dehydration of D-glucitol can theoretically lead to several dianhydro isomers, depending on which pairs of hydroxyl groups are eliminated. The resulting structures are named based on the carbon atoms that form the ether linkages.

Among the dianhydro derivatives of D-glucitol, 1,4:3,6-dianhydro-D-glucitol, trivially named isosorbide (B1672297), is the most well-known and extensively studied isomer. wikipedia.orgtytlabs.co.jpbio-conferences.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.comthegoodscentscompany.com It is a thermally stable, non-toxic, and biodegradable compound derived from the double dehydration of sorbitol. tytlabs.co.jpresearchgate.netresearchgate.net

Isosorbide's structure consists of two fused tetrahydrofuran (B95107) rings, creating a rigid V-shape. researchgate.net It possesses two secondary hydroxyl groups at positions C2 and C5, which have different stereochemical orientations: the OH-2 group is in an exo position, while the OH-5 group is in an endo position. bio-conferences.orgresearchgate.net This difference in orientation leads to different reactivity, allowing for selective chemical modifications. researchgate.netresearchgate.net

Due to its unique properties—rigidity, chirality, and renewability—isosorbide has been investigated for a vast number of applications. mdpi.com It serves as a monomer for the synthesis of a variety of bio-based polymers, including polyesters, polycarbonates, and polyurethanes, where its rigid structure enhances the thermal and mechanical properties of the resulting materials. tytlabs.co.jpresearchgate.netresearchgate.net It is also used as a building block in pharmaceutical synthesis and as a component in various consumer products. bio-conferences.orgmdpi.comsigmaaldrich.com

Table 1: Properties of Isosorbide (1,4:3,6-Dianhydro-D-glucitol)

PropertyValueSource
CAS Number 652-67-5 sigmaaldrich.com, sigmaaldrich.com, thegoodscentscompany.com
Molecular Formula C₆H₁₀O₄ sigmaaldrich.com, sigmaaldrich.com
Molecular Weight 146.14 g/mol sigmaaldrich.com, sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 60-63 °C sigmaaldrich.com
Optical Activity [α]20/D +45.2° (c=3 in H₂O) sigmaaldrich.com

While isosorbide is the most prominent, other dianhydro isomers derived from hexitols and related sugar alcohols have been synthesized and studied, showcasing the chemical diversity of this compound class. These isomers often serve as valuable intermediates in synthetic carbohydrate chemistry.

1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol : This diepoxide derivative of D-glucitol is a chiral building block used in stereoselective synthesis. nih.govdocumentsdelivered.comresearchgate.netresearchgate.net Its two epoxide rings are susceptible to nucleophilic attack, allowing for the controlled introduction of various functional groups. Research has shown its utility in catalyzed cyclization reactions to form other anhydroalditols, such as 2,5-anhydro-3,4-di-O-methyl-D-mannitol and 2,5-anhydro-3,4-di-O-methyl-L-iditol, depending on the chiral catalyst used. nih.govdocumentsdelivered.comresearchgate.netresearchgate.net It has also been used in cyclopolymerization studies. acs.orgtandfonline.comcapes.gov.br

1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol : This compound features a different bicyclic system, formed by 1,5- and 3,6-anhydro bridges, with an additional methylene (B1212753) acetal (B89532) bridge across the C2 and C4 hydroxyls. Its synthesis has been accomplished through independent routes, and the stability of the methylene acetal bridge has been noted. cdnsciencepub.comcdnsciencepub.com

1,2:4,5-dianhydro-3-O-methyl-L-arabinitol : This compound is a dianhydro derivative of a pentitol (B7790432) (a five-carbon sugar alcohol), making it structurally related to dianhydrohexitols. As a chiral diepoxide, it has been used as a substrate in catalyzed cyclization reactions to stereoselectively synthesize anhydro-pentitols, such as 1,5-anhydro-3-O-methyl-L-arabinitol. nih.govdocumentsdelivered.comresearchgate.netresearchgate.net The cationic cyclopolymerization of the related 1,2:4,5-dianhydro-3-O-methyl-xylitol has also been studied, yielding novel carbohydrate polymers. researchgate.net

The current research landscape for dianhydro sugar alcohols is dominated by studies on the 1,4:3,6- and 1,2:5,6-dianhydro isomers due to their synthetic accessibility and utility. Isosorbide (1,4:3,6-dianhydro-D-glucitol) remains the focal point for applications in green polymer chemistry. tytlabs.co.jpresearchgate.net The diepoxide isomers, such as 1,2:5,6-dianhydro-D-glucitol derivatives, are primarily investigated for their role in stereoselective synthesis and polymerization. nih.govdocumentsdelivered.comresearchgate.netresearchgate.netacs.orgtandfonline.comcapes.gov.br

Within this context, D-Glucitol, 1,2:4,5-dianhydro- (9CI) represents a specific and less-documented isomer. Its structure, featuring ether linkages between C1-C2 and C4-C5, would consist of two fused epoxide rings, similar to the dianhydro derivatives mentioned previously, but with a different connectivity pattern derived from the D-glucitol backbone.

The academic literature provides extensive details on related structures, such as the 1,2:4,5-dianhydro pentitols, which confirms the chemical viability of the 1,2:4,5-diepoxide framework. nih.govdocumentsdelivered.comresearchgate.netresearchgate.netthieme-connect.de However, specific research detailing the synthesis, properties, and applications of D-Glucitol, 1,2:4,5-dianhydro- (9CI) is notably scarce in comparison to its other isomers. This suggests that this particular compound is either synthetically challenging to isolate from D-glucitol dehydration or has not yet been a focus of significant academic investigation. Its unique stereochemistry, derived directly from D-glucitol, could offer novel reactivity and properties, marking it as an area for potential future exploration in carbohydrate chemistry.

Properties

CAS No.

124379-11-9

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

[3-(hydroxymethyl)oxiran-2-yl]-(oxiran-2-yl)methanol

InChI

InChI=1S/C6H10O4/c7-1-3-6(10-3)5(8)4-2-9-4/h3-8H,1-2H2

InChI Key

YLCXEYPUYRBLSN-UHFFFAOYSA-N

SMILES

C1C(O1)C(C2C(O2)CO)O

Synonyms

D-Glucitol, 1,2:4,5-dianhydro- (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for Anhydroalditol Synthesis from Sugar Alcohols

The transformation of sugar alcohols like D-glucitol into anhydroalditols is a pivotal process in green chemistry. These strategies primarily revolve around removing water molecules to form stable furan-based ring systems.

The most direct route to 1,4:3,6-dianhydro-D-glucitol (Isosorbide) is the double dehydration of D-glucitol, commercially known as sorbitol. researchgate.net This process typically occurs in two sequential steps: the first dehydration yields the monoanhydro intermediates, 1,4-anhydro-D-glucitol (1,4-sorbitan) and 3,6-anhydro-D-glucitol, followed by a second dehydration step that results in the formation of the final bicyclic diol, Isosorbide (B1672297). dnu.dp.ua

The reaction is generally catalyzed by acids. While homogeneous mineral acids like sulfuric acid have been traditionally used, they pose challenges related to corrosion, waste generation, and product separation. acs.org Consequently, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts offer advantages such as easier separation, reusability, and potentially higher selectivity.

A range of solid acid catalysts has been investigated, including sulfated zirconia, zeolites, sulfonic acid resins, and polymer-supported acids. dnu.dp.uaacs.orgrsc.org For instance, sulfated zirconia (SZ) catalysts prepared via a sol-gel method have shown high efficiency. By optimizing the S/Zr ratio and calcination temperature, complete conversion of sorbitol can be achieved in under two hours at mild conditions (150 °C), yielding Isosorbide in up to 76%. acs.orgnih.gov The activity of these catalysts is linked to the density and type of acid sites on their surface. nih.gov

Novel polymer-supported Brønsted acid catalysts have also been developed, demonstrating high selectivity (up to 90%) for the intermediate 1,4-anhydro-D-sorbitol. rsc.org Similarly, sulfonic acid resins like Amberlyst 15 have proven effective, providing Isosorbide yields between 78-88% at 140 °C under vacuum, which facilitates the removal of water and pushes the reaction equilibrium toward the product. dnu.dp.ua

The reaction can also proceed without any added catalyst by using high-temperature liquid water (523–573 K). rsc.org Under these conditions, 1,4-anhydro-D-sorbitol is the primary initial product, which then undergoes a slower, subsequent dehydration to Isosorbide. rsc.org By carefully controlling reaction time and temperature, either 1,4-anhydro-D-sorbitol or Isosorbide can be produced selectively. rsc.org

Catalyst TypeKey FindingsIsosorbide YieldReaction ConditionsReference
Sulfated Zirconia (SZ)Activity depends on S/Zr ratio and calcination temperature. Optimal catalyst gives complete sorbitol conversion.~76%150 °C, <2 hours acs.orgnih.gov
Sulfonic Acid Resins (Amberlyst 15)Stable and reusable catalyst. Reaction performed under vacuum without solvent.78-88%120-140 °C, 3 hours dnu.dp.ua
Polymer-Supported Brønsted AcidHighly selective for the mono-anhydro intermediate. Catalyst is recyclable.(90% selectivity for 1,4-anhydro-D-sorbitol)Not specified rsc.org
High-Temperature Liquid Water (No Catalyst)Selective production possible by controlling temperature and time.~57%590 K, 1 hour rsc.org

The formation of anhydro rings is a classic example of intramolecular cyclization. In the context of dianhydro sugar synthesis from precursors like diepoxides, the reaction involves the nucleophilic attack of a hydroxyl group onto an epoxide ring within the same molecule. youtube.com This process is often catalyzed by acids or bases.

For instance, the synthesis of 2,5-anhydro-D-glucitol has been achieved through the intramolecular cyclization of a diepoxide derived from D-mannitol. researchgate.net The mechanism for such reactions typically involves the protonation of an epoxide oxygen, making the carbon atom more electrophilic and susceptible to attack by an internal hydroxyl group. nih.gov This ring-closing step is governed by stereoelectronic factors, favoring the formation of thermodynamically stable five- or six-membered rings. youtube.comresearchgate.net

Research into chiral catalysts, such as (salen)Co(III) complexes, has demonstrated the ability to control the regio- and diastereoselectivity of these cyclizations. documentsdelivered.comnih.gov For example, the cyclization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol using different enantiomers of the (salen)Co(III) catalyst leads to different diastereomeric products, highlighting the catalyst's role in directing the stereochemical outcome of the cyclization. documentsdelivered.comnih.gov The proposed mechanism involves the selective ring-opening of one epoxide to form an epoxy alcohol intermediate, which then undergoes an endo-selective cyclization. nih.gov

Maintaining and controlling the stereochemistry during the synthesis of anhydroalditols is crucial, as the biological and material properties of these compounds are highly dependent on their three-dimensional structure. Stereospecific synthesis aims to produce a single, desired stereoisomer.

In the formation of anhydroalditols, stereospecificity can be achieved by using chiral starting materials and ensuring that the reaction mechanisms proceed with a predictable stereochemical outcome (e.g., with inversion or retention of configuration at stereocenters). The use of chiral catalysts, as mentioned previously, is a powerful strategy for achieving stereoselectivity in cyclization reactions. documentsdelivered.comnih.gov

Furthermore, stereospecific methods have been developed for related transformations. For example, highly stereospecific cyclizations of homoallylic silanols to intercept palladium π-allyl species have been shown to proceed via a defined anti-syn mechanism, which is distinct from the anti-anti mechanism observed for analogous reactions with simple alcohols. nih.gov While not directly a synthesis of anhydroalditols, this demonstrates how mechanistic control can lead to high stereospecificity. The synthesis of complex molecules like conduramine A-1 has been achieved through fully regio- and stereospecific hetero-Diels-Alder reactions, showcasing another advanced strategy for controlling stereochemistry. capes.gov.br

Advanced Synthetic Transformations of Dianhydro-D-Glucitol Derivatives

Once the dianhydro-D-glucitol scaffold is formed, its hydroxyl groups serve as handles for further chemical modification. These transformations allow for the creation of a wide array of derivatives with tailored properties for applications in polymers, plasticizers, and pharmaceuticals. sigmaaldrich.com

1,4:3,6-dianhydro-D-glucitol possesses two secondary hydroxyl groups at the C-2 and C-5 positions. These hydroxyls have different steric environments and reactivity: the C-2 hydroxyl is in an exo position, making it more sterically accessible, while the C-5 hydroxyl is in an endo position and is involved in an intramolecular hydrogen bond, which increases its acidity. researchgate.net This inherent difference allows for regio- and stereoselective functionalization.

Selective Esterification: The selective acylation of the more accessible exo-hydroxyl group at C-2 can be achieved with high regioselectivity. For example, esterification with carboxylic acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields primarily the 2-exo-acylates, with only small amounts of the 5-endo-acylate and the 2,5-diacylate products. lookchem.com This selectivity is critical for synthesizing specific mono-functionalized derivatives.

Selective Alkylation: The alkylation of 1,4:3,6-dianhydro-D-glucitol can also be controlled to favor one hydroxyl group over the other. Direct alkylation with reagents like benzyl (B1604629) chloride or allyl bromide can be tuned by reaction conditions to selectively yield either the 2-O-alkyl or 5-O-alkyl ether. capes.gov.br Alternatively, a multi-step procedure involving selective protection (e.g., monoacetylation), alkylation of the remaining free hydroxyl group, and subsequent deprotection provides a versatile route to various monoethers. capes.gov.br

The higher acidity of the endo OH-5 group can be exploited for selective alkylation under basic conditions. Using lithium hydroxide (B78521) in dimethyl sulfoxide, for instance, enhances the selectivity towards the 5-O-alkylated product. researchgate.net

Reaction TypeReagents/ConditionsSelectivity OutcomeReference
EsterificationCarboxylic acid, DCC, DMAPHigh regioselectivity for the 2-exo-acylate. lookchem.com
AlkylationBenzyl chloride or allyl bromideSelectivity for 2-O or 5-O can be controlled by conditions. capes.gov.br
AlkylationLiOH in DMSO, bromoalkanesEnhanced selectivity for the 5-O-alkyl isomer due to higher acidity of OH-5. researchgate.net
AlkylationThree-step: monoacetylation, alkylation, deacetylationVersatile method for selective mono-alkylation. capes.gov.br

Regio- and Stereoselective Functionalization

Nitration and other Derivatizations

The hydroxyl groups of isosorbide can be readily derivatized through various reactions, including nitration, esterification, and etherification, to yield a range of valuable compounds.

Nitration: The nitration of isosorbide is a well-established process, primarily for the synthesis of isosorbide dinitrate and its mononitrate derivatives, which have significant pharmaceutical applications. nih.gov The reaction typically involves treating isosorbide with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in the presence of acetic anhydride (B1165640). rsc.org The synthesis of isosorbide-5-mononitrate can be achieved by direct nitration followed by selective hydrolysis or by a multi-step process involving protection of one hydroxyl group, nitration of the other, and subsequent deprotection. rsc.org The history of the synthesis of isosorbide dinitrate dates back to the 1940s as part of research into sugar alcohol derivatives for their vasodilating properties. nih.gov

Esterification: Isosorbide undergoes esterification with various acylating agents to form mono- and di-esters. These reactions can be catalyzed by acids, bases, or enzymes. For instance, the esterification with fatty acids can produce bio-based plasticizers. scispace.comrsc.org The use of different alkyl chain length fatty acids and various catalysts like sulfuric acid, p-toluenesulfonic acid, and titanium(IV) butoxide has been explored to optimize the synthesis of these esters. rsc.org A study on the lipase-catalyzed synthesis of isosorbide dicaprylate ester in a solvent-free system identified the formation of the diester from the monoester as the rate-limiting step. scispace.com The use of methyl isobutyl ketone (MIBK) as a co-solvent in the acid-catalyzed dehydration-esterification of sorbitol has been shown to improve selectivity towards isosorbide esters by minimizing side reactions. wikipedia.org

Etherification: The hydroxyl groups of isosorbide can also be converted to ethers. For example, isosorbide can be reacted with epichlorohydrin (B41342) to form isosorbide diglycidyl ether, a bio-based alternative to bisphenol A diglycidyl ether in epoxy resins. nih.gov

A summary of representative derivatization reactions is presented in the table below.

ReagentProductCatalyst/ConditionsReference
Nitric Acid/Sulfuric AcidIsosorbide DinitrateStandard nitrating conditions nih.gov
Acetic AnhydrideIsosorbide DiacetateBasic catalyst rsc.org
Fatty AcidsIsosorbide EstersAcid or Lipase scispace.comrsc.org
EpichlorohydrinIsosorbide Diglycidyl EtherBasic conditions nih.gov

Catalyzed Cyclizations of Dianhydro Sugars to Anhydroalditol Alcohols

The catalyzed cyclization of dianhydro sugars, including derivatives of D-glucitol, provides a route to various anhydroalditol alcohols. These reactions often involve intramolecular ring-opening of epoxide functionalities. Research has shown that the cyclization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol can be catalyzed by a chiral (salen)Co(III) complex. This reaction proceeds diastereoselectively to form 2,5-anhydro-3,4-di-O-methyl-D-mannitol and 2,5-anhydro-3,4-di-O-methyl-L-iditol, depending on the catalyst's chirality. rsc.org The proposed mechanism involves the endo-selective ring-opening of one of the epoxide rings to form an epoxy alcohol intermediate, which then undergoes an endo-selective cyclization. rsc.org

Amination Reactions of Isohexides to Diamines

The conversion of isohexides, such as isosorbide, to diamines is a significant transformation for producing bio-based monomers for polymers like polyamides and polyurethanes. nih.gov Direct amination of isohexides can be achieved through heterogeneous catalysis using a hydrogenation catalyst in the presence of hydrogen and ammonia. rwth-aachen.de Ruthenium supported on activated carbon has been identified as a suitable catalyst for this transformation, showing preferential amination of the endo-configured hydroxyl groups. researchgate.net

The reaction is believed to proceed in a stepwise manner, initially forming a monoamino alcohol, which then reacts further to yield the diamine. rwth-aachen.de A proposed mechanism for the catalytic amination involves a metal-catalyzed dehydration of the alcohol to a ketone intermediate, followed by an uncatalyzed imine formation with ammonia, and finally, catalytic hydrogenation of the imine to the amine. rwth-aachen.de Cooperative catalysis between an iridium complex and a Brønsted acid using a "borrowing hydrogen" methodology has also been developed for the regio- and diastereoselective amination of isohexides. rsc.org

CatalystSubstrateProductKey FindingsReference
Ruthenium on activated carbonIsosorbideDiaminoisohexidePreferential amination of endo-hydroxyl groups. researchgate.net
Iridium complex and Brønsted acidIsosorbide, Isomannide (B1205973)Chiral amino-alcohols and diaminesRegio- and diastereoselective amination via borrowing hydrogen methodology. rsc.org

Ring-Opening and Ring-Forming Polymerization of Diepoxides

Diepoxides derived from D-Glucitol, 1,2:4,5-dianhydro-, such as isosorbide diglycidyl ether, are important monomers for the synthesis of bio-based polymers. Both ring-opening and ring-forming polymerization pathways have been explored.

Ring-Opening Polymerization: Isosorbide diglycidyl ether can undergo ring-opening polymerization with various curing agents, such as polyamines or cyclic acid anhydrides, to form crosslinked epoxy resins. nih.gov These resins find applications as adhesives and coatings. nih.gov The synthesis and anionic ring-opening polymerization of isosorbide mono-epoxides have also been reported, leading to linear polyethers. rwth-aachen.detechscience.com

Ring-Forming Polymerization (Cyclopolymerization): The cyclopolymerization of diepoxide derivatives of D-glucitol has been studied. For example, the cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol using cationic and anionic catalysts has been investigated. The structure of the resulting polymer was found to be mainly composed of 2,5-anhydro-D-mannitol repeating units. mdpi.com This indicates that intramolecular cyclization is a key step in the polymerization process.

Mechanistic Investigations of Key Reactions

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of reactions involving D-Glucitol, 1,2:4,5-dianhydro- is crucial for optimizing reaction conditions and yields.

Reaction Kinetics: Studies on the oral administration of isosorbide dinitrate have investigated the relationship between the dose, plasma concentrations, and pharmacological effects, providing insights into its pharmacokinetic profile. rsc.org The formation of isosorbide dimethacrylate from isosorbide and methacrylic anhydride has been monitored by quantifying the decrease in the reactant and the formation of the methacrylic acid byproduct. acs.org The activation energy for the curability of isosorbide dimethacrylate has been calculated to be 146.2 kJ/mol. acs.org In the lipase-catalyzed synthesis of isosorbide dicaprylate, the activation energy for the hydrolysis step was found to be higher than that for the synthesis of the diester, indicating that the formation of the diester from the monoester is the rate-determining step. scispace.com

Thermodynamic Considerations: The synthesis of isosorbide itself from sorbitol involves a two-step dehydration process. Thermodynamic analysis has shown this to be an endothermic process, with the first dehydration step being irreversible and the second being reversible. acs.orgchemeo.com This understanding is key to designing efficient catalytic processes for isosorbide production. acs.orgchemeo.com For isosorbide dinitrate, calculated thermodynamic properties such as the standard Gibbs free energy of formation and enthalpy of formation are available. acs.org

Role of Catalysis in Enhancing Selectivity and Yield

Catalysis plays a pivotal role in directing the reactions of D-Glucitol, 1,2:4,5-dianhydro- towards desired products with high selectivity and yield.

In the amination of isohexides , the choice of catalyst is critical for controlling the degree of amination and the stereoselectivity. Heterogeneous catalysts like ruthenium on activated carbon have shown a preference for the amination of the endo-hydroxyl group of isosorbide. researchgate.net Homogeneous catalysts, such as iridium complexes paired with a Brønsted acid, have been developed for the highly regio- and diastereoselective mono- or diamination of isohexides through a borrowing hydrogen mechanism. rsc.org

For the esterification of isosorbide , both chemical and enzymatic catalysts are employed to enhance reaction rates and selectivity. The use of MIBK as a co-solvent with an H-beta zeolite catalyst in the direct dehydration-esterification of sorbitol to isosorbide esters significantly suppresses the formation of undesired byproducts, leading to excellent yields of the target esters. wikipedia.org Lipases have been used for the selective synthesis of isosorbide esters, offering a green alternative to chemical catalysts. scispace.com

In polymerization reactions , catalysts are essential for controlling the polymer architecture and molecular weight. Scandium(III) triflate has been used as a highly active Lewis acid catalyst for the tandem esterification of isosorbide with anhydrides, which is a key step in the synthesis of certain polymethacrylates. acs.org In the ring-opening polymerization of isosorbide derivatives, the choice of initiator and catalyst system can direct the polymerization towards either linear or cyclic polymer architectures.

The table below summarizes the role of different catalysts in key reactions of isosorbide.

ReactionCatalystRole of CatalystReference
AminationRuthenium on activated carbonEnhances selectivity for endo-hydroxyl group amination. researchgate.net
AminationIridium complex / Brønsted acidEnables regio- and diastereoselective amination. rsc.org
EsterificationH-beta zeolite with MIBKSuppresses side reactions and improves yield of isosorbide esters from sorbitol. wikipedia.org
EsterificationLipaseProvides a green and selective route to isosorbide esters. scispace.com
PolymerizationScandium(III) triflateActs as a highly active Lewis acid for esterification in monomer synthesis. acs.org

Chiral Building Blocks and Asymmetric Synthesis Applications

Dianhydro-D-Glucitol Derivatives as Chiral Scaffolds in Organic Synthesis

The fixed spatial arrangement of functional groups in dianhydro-D-glucitol derivatives makes them ideal chiral scaffolds. They serve as backbones for the synthesis of chiral ligands, auxiliaries, and other complex molecules where precise control of three-dimensional space is critical.

Isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), for instance, is a V-shaped molecule with two hydroxyl groups in distinct endo and exo positions. researchgate.net This differentiation allows for selective functionalization, making it a valuable starting material for chiral promoters used in asymmetric phase transfer catalysis. researchgate.net The rigid framework ensures that the chirality is effectively transferred during chemical transformations.

Furthermore, polymers derived from dianhydroalditols have been developed as chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). thieme-connect.dethieme-connect.de For example, (1→6)-2,5-anhydro-3,4-di-O-ethyl-D-glucitol bound to a silica (B1680970) gel has been successfully used as a CSP for the optical resolution of racemic amino compounds. nii.ac.jp The effectiveness of these materials stems from the uniform chiral environment created by the polymer, which is built upon the stereoregular dianhydroglucitol repeating unit. These polymers, which lack the anomeric linkages of natural polysaccharides, can also act as macromolecular ionophores, exhibiting chiral discrimination abilities. thieme-connect.dethieme-connect.de

Applications in Asymmetric Catalysis

Derivatives of dianhydrohexitols are instrumental in the development of catalysts for asymmetric reactions. Their C2-symmetric structures are particularly sought after for creating chiral ligands that can coordinate to metal centers and induce high levels of enantioselectivity.

A notable example involves the use of a chiral (salen)Co(III) complex to catalyze the cyclization of dianhydro sugar alcohols like 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol. nih.gov In this process, the chiral catalyst controls the stereochemical outcome of the reaction, diastereoselectively forming new anhydroalditol products. nih.gov The reaction proceeds through the selective ring-opening of one epoxide, followed by an intramolecular cyclization, with the catalyst directing the approach of the nucleophile. nih.gov

Isosorbide has also been investigated as a precursor for chiral promoters in asymmetric phase transfer catalysis. researchgate.net The unique stereochemistry and rigidity of the dianhydroglucitol core are essential for creating a well-defined chiral pocket around the active catalytic site, enabling effective stereodifferentiation.

Stereoselective Construction of Complex Molecular Architectures

The diepoxide nature of certain dianhydroglucitol isomers makes them powerful intermediates for the stereoselective synthesis of complex cyclic and polymeric structures. The inherent chirality of the starting material guides the formation of new stereocenters with a high degree of control.

A prime example is the regio- and stereoselective cyclopolymerization of 1,2:5,6-dianhydrohexitols. thieme-connect.de Cationic polymerization of 1,2:5,6-dianhydro-D-mannitol, an epimer of the corresponding D-glucitol derivative, yields hyperbranched carbohydrate polymers composed mainly of 2,5-anhydro-D-glucitol units. acs.org This transformation involves a series of controlled ring-opening and ring-closing events where the stereochemistry of the monomer dictates the structure of the resulting chiral polymer. These reactions produce artificial carbohydrate polymers that are structurally distinct from natural polysaccharides. thieme-connect.de

The table below summarizes key findings in the stereoselective polymerization of dianhydrohexitols, which serve as models for the reactivity of D-Glucitol, 1,2:4,5-dianhydro-.

Starting MaterialCatalyst/InitiatorKey Product(s)Research FindingCitation(s)
1,2:5,6-Dianhydro-D-mannitolBF₃·OEt₂Hyperbranched polymer of 2,5-anhydro-D-glucitolCationic polymerization proceeds via proton transfer to produce nanoscale, hyperbranched polymers. acs.org
1,2:5,6-Dianhydro-3,4-di-O-methyl-L-iditolt-BuOK(1→6)-2,5-anhydro-3,4-di-O-methyl-D-glucitolAnionic polymerization is highly regio- and stereoselective. acs.org
1,2:5,6-Dianhydro-3,4-di-O-methyl-D-glucitolChiral (salen)Co(III) complex2,5-Anhydro-3,4-di-O-methyl-D-mannitol and 2,5-anhydro-3,4-di-O-methyl-L-iditolCatalyst controls the diastereoselective cyclization to form new anhydroalditols. nih.gov
1,2:4,5-Dianhydro-3-O-methyl-xylitolBF₃·OEt₂(2→5)-1,4-Anhydro-3-O-methyl-pentitol polymerCationic cyclopolymerization of a related pentitol (B7790432) diepoxide yields a novel carbohydrate polymer. researchgate.net

These studies demonstrate a powerful strategy for translating the stored stereochemical information in simple sugar-derived diepoxides into complex, functional macromolecules with precisely defined structures.

Chiral Pool Strategies Utilizing D-Glucitol Derived Intermediates

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure molecules provided by nature, such as carbohydrates, amino acids, and terpenes. bio-conferences.org D-Glucitol, produced on a large scale by the hydrogenation of D-glucose, is a cornerstone of the carbohydrate chiral pool. beilstein-journals.orgresearchgate.net Strategies that begin with D-glucitol leverage its inherent chirality to synthesize complex target molecules, avoiding the need for costly and often inefficient asymmetric synthesis steps from achiral precursors.

The conversion of D-glucitol into its dianhydro derivatives like isosorbide and other diepoxides is a classic chiral pool strategy. beilstein-journals.orgresearchgate.net This initial transformation converts a flexible, linear molecule into a rigid, conformationally locked platform, preserving the original stereocenters. bio-conferences.orgresearchgate.net These dianhydro intermediates are more synthetically versatile than the parent polyol for many applications. For example, the synthesis of novel biosourced diols and diamines has been achieved starting from isosorbide, demonstrating its utility as a building block for new monomers and functional materials. tandfonline.com The entire synthetic pathway benefits from the stereochemical integrity of the starting material, which is sourced directly from renewable biomass.

Polymer Science and Material Innovation

Dianhydro-D-Glucitol Derivatives as Monomers for Polymer Synthesis

1,4:3,6-Dianhydro-D-glucitol, commonly known as isosorbide (B1672297), is a prominent diol derived from the dehydration of D-sorbitol. nih.govresearchgate.net Its fixed, V-shaped geometry and the presence of two secondary hydroxyl groups with different reactivities make it a unique monomer for polycondensation reactions. tue.nlresearchgate.net This structure is instrumental in creating polymers with high glass transition temperatures (Tg) and improved mechanical strength compared to their linear aliphatic counterparts. tue.nlnih.gov Dianhydro-D-glucitol and its isomers are utilized in synthesizing a wide array of polymers, moving towards more sustainable and high-performance materials. scientificlabs.comresearchgate.net

The synthesis of polyesters from dianhydro-D-glucitol (isosorbide) and other isohexides has been extensively researched as a pathway to creating bio-based alternatives to petroleum-derived plastics like PET and PBT. nih.govtandfonline.com These polyesters are typically prepared through melt polycondensation, reacting the dianhydrohexitol with aliphatic or aromatic dicarboxylic acids or their esters. kpi.uatandfonline.com

The inclusion of the rigid bicyclic dianhydro-D-glucitol unit into the polyester (B1180765) backbone significantly increases chain stiffness, leading to materials with high glass transition temperatures (Tg). semanticscholar.orgtue.nl For instance, polyesters synthesized from 1,4:3,6-dianhydrohexitols and 2,5-furandicarboxylic acid, another renewable monomer, exhibit excellent thermal stability and Tg values around 185°C. kpi.ua Similarly, copolyesters of isosorbide and butylene furandicarboxylate show Tg values ranging from 55°C to 150°C, depending on the monomer ratio. mdpi.com

Research has compared polyesters made from different sugar-based bicyclic diols. In one study, polyesters synthesized from 2,4:3,5-di-O-methylene-D-glucitol (Glux-diol) generally achieved higher molecular weights (Mw in the range of 25,000–50,000 g/mol ) compared to those made from isosorbide under similar melt polycondensation conditions. nih.govtandfonline.com The thermal properties of these polyesters are directly influenced by the structure of the bicyclic diol and the length of the dicarboxylic acid chain.

Table 1: Thermal Properties of Polyesters from Sugar-Based Diols and Aliphatic Diesters

Bicyclic DiolDiester MonomerTg (°C)Tm (°C)
IsosorbideDimethyl adipate45135
IsosorbideDimethyl suberate26115
IsosorbideDiethyl sebacate15108
Glux-diolDimethyl adipate81185
Glux-diolDimethyl suberate64162
Glux-diolDiethyl sebacate52153

This table is generated based on data reported in scientific literature. nih.gov

Dianhydro-D-glucitol and its isomers serve as rigid chain extenders in the synthesis of biodegradable polyurethanes, which are materials of great interest for biomedical applications. researchgate.netresearchgate.netnih.gov These polyurethanes are typically synthesized from a diisocyanate, a soft segment polyol, and a chain extender like an isohexide. nih.govgoogle.commdpi.com The incorporation of the rigid, bio-based dianhydro-D-glucitol unit can enhance the mechanical properties and influence the degradation rate of the resulting polymer. nih.gov

For example, biocompatible polyurethanes have been prepared using hexamethylene diisocyanate (HDI), a poly(ϵ-caprolactone) (PCL) diol as the soft segment, and isomannide (B1205973) (an isomer of dianhydro-D-glucitol) as the hard segment chain extender. nih.gov By varying the ratio of the rigid isomannide to the flexible PCL diol, the material's properties can be systematically tuned. Increasing the proportion of the hard segment (isomannide) leads to increased stiffness and a higher glass transition temperature. nih.gov Degradation studies show that these materials undergo mass loss in phosphate (B84403) buffer, confirming their potential as biodegradable materials for medical implants. nih.govnih.gov Linear segmented polyurethanes with varying hydrophilic-to-hydrophobic ratios have been synthesized, demonstrating that the properties, including water absorption, can be controlled by adjusting the monomer composition. google.comnih.gov

The polymerization of dianhydrohexitols can proceed through distinct mechanisms that yield unique polymer architectures. Cyclopolymerization is a key mechanism for monomers like 1,2:5,6-dianhydrohexitols. acs.orgacs.org In this process, the bifunctional monomer undergoes an intramolecular cyclization reaction followed by intermolecular propagation, leading to a polymer chain composed of cyclic repeating units. tandfonline.comtandfonline.com

Anionic Cyclopolymerization : The anionic cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-l-iditol using initiators like potassium tert-butoxide (t-BuOK) results in a polymer consisting of 2,5-anhydro-3,4-di-O-methyl-d-glucitol units. acs.org This demonstrates a high degree of regio- and stereoselectivity, where the polymerization forms five-membered rings linked in a specific manner. acs.orgtandfonline.com

Cationic Cyclopolymerization : Using cationic initiators like boron trifluoride etherate (BF₃·OEt₂), the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol also produces polymers containing 2,5-anhydro-D-glucitol as the primary repeating unit. acs.orgtandfonline.comthieme-connect.de This method is crucial for creating these specific polysaccharide-like structures that lack the anomeric proton found in natural polysaccharides. tandfonline.com

Proton-Transfer Cyclopolymerization : A particularly interesting variant is the cationic polymerization of 1,2:5,6-dianhydro-D-mannitol, which can proceed via a proton-transfer mechanism. acs.orgacs.org This reaction leads to the formation of highly branched polymers rather than linear chains. This mechanism is fundamental to the synthesis of hyperbranched carbohydrate polymers. acs.orgresearchgate.netgoogle.com

Hyperbranched polymers, characterized by their highly branched, three-dimensional globular structures, can be synthesized from dianhydrohexitol monomers. frontiersin.orgnih.gov The cationic polymerization of 1,2:5,6-dianhydro-D-mannitol using BF₃·OEt₂ initiates a proton-transfer cyclopolymerization, yielding hyperbranched polymers composed mainly of 2,5-anhydro-D-glucitol units. acs.orgacs.org In contrast, anionic polymerization of the same monomer tends to result in cross-linked gels. acs.orgacs.org

These hyperbranched structures are essentially nanoscale particles. acs.orgacs.org Their characterization reveals high weight-average molecular weights (Mw) and a significant degree of branching (DB). The DB, which is a measure of the proportion of dendritic, linear, and terminal units, has been estimated to be around 0.44–0.46 for these polymers using ¹³C NMR spectroscopy. acs.org The globular, compact structure of these polymers is further confirmed by viscosity measurements. acs.org Hyperbranched polymers exhibit unique properties such as low viscosity and high solubility compared to their linear analogs. frontiersin.org

Table 2: Characterization of Hyperbranched Poly(2,5-anhydro-d-glucitol)

Polymerization ConditionsMw (SLS) x 10⁵Mw (SEC) x 10⁵Degree of Branching (DB)Radius of Gyration (Rg) (nm)
[M]₀ = 1.0 mol·L⁻¹2.080.280.4467.4
[M]₀ = 2.0 mol·L⁻¹26.90.350.46132.0

This table is generated based on data from the proton-transfer cyclopolymerization of 1,2:5,6-dianhydro-d-mannitol. acs.org Mw (SLS) is the weight-average molecular weight measured by static light scattering, and Mw (SEC) is measured by size exclusion chromatography.

Poly(ester amide)s (PEAs) are a class of polymers that merge the beneficial properties of polyesters and polyamides, often resulting in materials with good thermal stability and controlled biodegradability. nih.govupc.edu PEAs can be synthesized using dianhydro-D-glucitol (isosorbide) and its isomers, incorporating the rigid sugar-based unit into the polymer backbone. mdpi.comresearchgate.net

A series of PEAs derived from dianhydro-D-glucitol have been synthesized via solution polycondensation. mdpi.com This typically involves a two-step method where the dianhydrohexitol is first reacted with an α-amino acid to form a diester-diamine monomer, which is then polycondensed with an activated dicarboxylic acid. researchgate.net The resulting PEAs can achieve high number-average molecular weights (up to 3.8 × 10⁴ g/mol ). mdpi.com These polymers exhibit glass transition temperatures in the range of 60-120°C due to the presence of the rigid bicyclic units. researchgate.net Degradation studies have shown that these dianhydro-D-glucitol-based PEAs degrade more slowly in composted soil than corresponding polyesters but can be degraded faster by specific enzymes like papain, which can cleave both ester and amide bonds. mdpi.com

Tailoring Polymer Properties through Structural Modification of Monomers

The properties of polymers derived from dianhydro-D-glucitol can be precisely controlled by chemically modifying the monomer structure before polymerization. tue.nl These modifications can influence solubility, thermal characteristics, and mechanical performance.

One approach involves altering the substituent groups on the dianhydrohexitol ring. For example, the synthesis of (1→6)-2,5-anhydro-D-glucitol polymers with different O-alkyl groups (methyl, pentyl, decyl) at the 3 and 4 positions demonstrates this principle. tandfonline.com While the polymer with methyl groups is amphiphilic, the versions with longer pentyl and decyl side chains are soluble in nonpolar solvents like n-hexane but insoluble in water. This modification of the side chains also influences the cation-binding properties of the polymer. tandfonline.com

Another key strategy is adjusting the ratio of rigid to flexible monomers in copolymers. As seen with polyurethanes, changing the ratio of the rigid dianhydrohexitol (hard segment) to a flexible polyol like PCL (soft segment) allows for tuning the mechanical properties from soft and flexible to hard and rigid. nih.gov Similarly, in polyesters, copolymerizing a rigid monomer like dianhydro-D-glucitol with more flexible diols or diacids can modulate the glass transition temperature and crystallinity of the final material, tailoring it for specific applications. tue.nlmdpi.com

Development of Novel Carbohydrate Polymers

The synthesis of novel carbohydrate polymers from monomers derived from renewable biomass has garnered significant attention. One such class of monomers is the dianhydrohexitols, which are derived from sugar alcohols. Specifically, 1,2:5,6-dianhydrohexitols serve as key starting materials for creating artificial polycarbohydrates through cyclopolymerization. acs.org This method provides a distinct synthetic pathway compared to the more traditional ring-opening polymerization of anhydro sugars. acs.org The polymerization of these anhydroalditols, such as derivatives of D-Glucitol, results in a new class of carbohydrate polymers characterized by the absence of the anomeric linkages typical of natural polysaccharides. thieme-connect.de These polymers often exhibit unique properties, including the ability to bind with metal cations, functioning as macromolecular ionophores. thieme-connect.denii.ac.jp

The structure of the final polymer is highly dependent on the monomer's stereochemistry and the polymerization conditions, particularly the type of catalyst used. acs.orgacs.org For instance, the cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-d-mannitol and its L-iditol isomer using cationic initiators like boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) primarily yields polymers composed of 2,5-anhydro-D-glucitol repeating units. acs.org The resulting polymers have shown solubility in various organic solvents like chloroform (B151607) and tetrahydrofuran (B95107), as well as in water. acs.orgresearchgate.net

Polymers Lacking Anomeric Linkages

A defining characteristic of polymers synthesized from anhydroalditols is the absence of the acetal (B89532) group known as the anomeric linkage, which is fundamental to the structure of natural polysaccharides like cellulose (B213188) and starch. thieme-connect.de The polymerization of monomers like 1,2:4,5-dianhydro-3-O-methyl-xylitol, a related dianhydro sugar alcohol, proceeds via a cationic cyclopolymerization mechanism to create polymers with a (2→5)-1,4-anhydro-3-O-methyl-pentitol structure, which is a novel carbohydrate polymer without an anomeric linkage. researchgate.net

This structural feature arises because the monomer is a diepoxide derived from a sugar alcohol (alditol), not a sugar with a hemiacetal group. The polymerization occurs through the opening of the epoxide rings, leading to the formation of ether linkages that constitute the polymer backbone. For example, the cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-mannitol results in a polymer chain composed of (1→6)-linked 2,5-anhydro-3,4-di-O-methyl-D-glucitol units. researchgate.net This process creates a stable polyether structure that imparts different chemical and physical properties compared to traditional polysaccharides, opening avenues for new materials with tailored functionalities. thieme-connect.de

Stereoregular Polysaccharides

The synthesis of polysaccharides with a well-defined, regular structure is a significant goal in polymer chemistry. dntb.gov.ua The cyclopolymerization of dianhydrohexitols offers a powerful strategy for achieving high regio- and stereoselectivity, leading to the formation of stereoregular carbohydrate polymers. acs.orgacs.org The choice of catalyst is crucial in controlling the polymerization pathway and the resulting polymer's microstructure.

Anionic polymerization, in particular, has been shown to be highly selective. When 1,2:5,6-dianhydro-d-mannitol is polymerized using an anionic catalyst such as potassium tert-butoxide (t-BuOK), the reaction proceeds with high regio- and stereoselectivity to produce poly[(1→6)-2,5-anhydro-D-glucitol]. acs.orgdeepdyve.com Similarly, the anionic polymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-l-iditol with t-BuOK also yields a polymer consisting of 2,5-anhydro-3,4-di-O-methyl-d-glucitol repeating units. researchgate.net This high degree of control ensures that the five-membered 2,5-anhydro-D-glucitol ring is preferentially formed. acs.org

In contrast, cationic polymerization can lead to different structures. The cationic polymerization of 1,2:5,6-dianhydro-3,4-di-O-methylallitol with BF₃·OEt₂ produced a polymer containing six-membered ring units as the major component and five-membered rings as minor constituents. acs.org This demonstrates how the interplay between monomer structure and catalyst type can be harnessed to direct the polymerization towards specific, stereoregular architectures.

Table 1: Research Findings on the Polymerization of Dianhydro Sugar Derivatives

Monomer Catalyst/Initiator Polymer Structure Mn (g/mol) DPn Source
(2S,5S)-1,2:5,6-Diepoxyhexane BF₃·OEt₂ Mixture of cyclic units 1300–3600 11.4–31.6 acs.org
1,2:4,5-Dianhydro-3-O-methyl-xylitol BF₃·OEt₂ (2→5)-1,4-Anhydro-3-O-methyl-pentitol 1150–2340 8.8–18.0 researchgate.net
1,2:5,6-Dianhydro-d-mannitol t-BuOK (1→6)-2,5-Anhydro-D-glucitol - - deepdyve.com
1,2:5,6-Dianhydro-3,4-di-O-methyl-l-iditol t-BuOK 2,5-Anhydro-3,4-di-O-methyl-d-glucitol - - researchgate.net
3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol BF₃·OEt₂ Poly[(1→6)-3,4-di-O-allyl-2,5-anhydro-D-glucitol] - - acs.org

Mn = Number-average molecular weight; DPn = Number-average degree of polymerization.

Table 2: Compound Names Mentioned in the Article

Compound Name
1,2:4,5-Dianhydro-3-O-methyl-xylitol
1,2:5,6-Dianhydro-3,4-di-O-methyl-d-mannitol
1,2:5,6-Dianhydro-3,4-di-O-methyl-l-iditol
1,2:5,6-Dianhydro-d-mannitol
1,2:5,6-dianhydro-3,4-di-O-methylallitol
2,5-Anhydro-D-glucitol
Boron trifluoride etherate (BF₃·OEt₂)
Cellulose
D-Glucitol
Poly[(1→6)-2,5-anhydro-D-glucitol]
Poly[(1→6)-3,4-di-O-allyl-2,5-anhydro-D-glucitol]
Potassium tert-butoxide (t-BuOK)

Spectroscopic and Advanced Analytical Methodologies in Research

Application of NMR Spectroscopy (1H, 13C) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of isosorbide (B1672297) and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of derivatives and to determine the stereochemistry and conformation of the bicyclic ring system. cdnsciencepub.com

Detailed one-dimensional (1D) and two-dimensional (2D) NMR studies allow for the unambiguous assignment of all proton and carbon signals. conicet.gov.ar For instance, the ¹H NMR spectrum of isosorbide itself shows characteristic signals corresponding to the protons on the two fused tetrahydrofuran (B95107) rings. researchgate.netnih.gov In its derivatives, such as the dinitrated or etherified forms, shifts in these signals provide critical information about the location of substituents. academie-sciences.fr The coupling constants observed in ¹H NMR spectra are particularly useful for determining the dihedral angles between protons, which in turn helps to define the conformation of the five-membered rings. cdnsciencepub.com

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for complex derivatives to fully assign the molecular structure. conicet.gov.aracademie-sciences.fr For example, HMQC and HMBC experiments are vital for correlating proton signals with their directly attached and long-range coupled carbon atoms, respectively. conicet.gov.ar

¹³C NMR spectroscopy is equally important, providing data on the carbon skeleton of the molecule. The acid-catalyzed dehydration of D-glucitol to form 1,4-anhydro-D-glucitol and subsequently 1,4:3,6-dianhydro-D-glucitol can be monitored using ¹³C NMR to identify the products and intermediates in the reaction mixture. scispace.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isosorbide Derivatives This table is for illustrative purposes. Actual values are dependent on the solvent and specific derivative structure.

CompoundNucleusH-1/H-6H-2/H-5H-3/H-4Reference
Isosorbide ¹H~4.0~4.9~4.6 researchgate.netacademie-sciences.fr
(d-chloroform, 500 MHz)
1,4:3,6-Dianhydro-2,5-di-O-(4-nitrophenyl)-d-sorbitol ¹H4.03–4.18 (m)4.90–4.94 (m)4.65 (d), 5.08 (m) academie-sciences.fr
(CDCl₃, 500 MHz)¹³C73.3, 71.881.9, 77.986.2, 81.6 academie-sciences.fr
(CDCl₃, 125 MHz)

Note: The complexity of the spectra for the asymmetric D-glucitol derivative (isosorbide) results in distinct signals for each proton and carbon, unlike the symmetric D-mannitol and L-iditol derivatives. cdnsciencepub.com

Mass Spectrometry in Mechanistic Studies and Characterization of Reaction Products

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of isosorbide derivatives, which aids in their identification and structural confirmation. bio-conferences.orgbio-conferences.org It is used to characterize a wide range of products, from simple esters to complex polymers. academie-sciences.frbio-conferences.org

Electron Impact (EI) and Chemical Ionization (CI) are common MS techniques used for the analysis of volatile derivatives. nih.govnih.gov For example, GC-MS analysis of isosorbide dinitrate provides a fragmentation pattern that can be used for its identification. nih.gov Mass spectrometric analysis has also been employed to identify and quantify isosorbide and its metabolites, such as the 5-nitro derivative, in biological fluids like urine and blood plasma. bio-conferences.orgbio-conferences.org

In mechanistic studies, MS can detect reaction intermediates. For instance, the isomannide (B1205973) cation, formed during dehydration reactions, has been observed in the mass spectra of certain isomannide derivatives, providing insight into the reaction pathway. bio-conferences.orgbio-conferences.org The photolytic decomposition of 1,4:3,6-dianhydro-D-glucitol-2,5-dinitrate has been studied, with the resulting photoproducts, such as nitro- and nitroso-diphenylamine derivatives, being identified following chromatographic separation. cdnsciencepub.combac-lac.gc.ca

Chromatographic Techniques for Purification and Analysis of Synthesized Compounds

Chromatographic methods are essential for the isolation, purification, and analytical assessment of D-glucitol, 1,2:4,5-dianhydro- and its derivatives. The choice of technique depends on the scale of the separation and the properties of the compounds of interest.

For preparative purposes, column chromatography is widely used to purify reaction products. For example, after the direct nitration of isosorbide, column chromatography can be employed to separate the resulting mixture and isolate pure isosorbide-5-nitrate. google.com Similarly, products from the dehydration of D-mannitol or the photolysis of isosorbide dinitrate are separated and purified using adsorption chromatography on materials like silica (B1680970) gel or alumina. cdnsciencepub.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for identifying and quantifying compounds in a mixture with high resolution and sensitivity. jsmcentral.org It is used to monitor the progress of reactions and to assess the purity of the final synthesized products.

For the analysis and characterization of polymers derived from isosorbide, Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the standard method. acs.orglcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the polymer sample. acs.orgresearchgate.net

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile derivatives of isosorbide. gcms.cz

Table 2: Applications of Chromatographic Techniques for Isosorbide and its Derivatives

Chromatographic Technique Application Purpose Reference
Column Chromatography Purification of isosorbide-5-nitrate Isolation of a single isomer from a reaction mixture. google.com
Adsorption Chromatography Separation of photolysis products Isolation of multiple components for identification. cdnsciencepub.com
HPLC Analysis of reaction mixtures Purity assessment and quantification. jsmcentral.org
GPC / SEC Characterization of polycarbonates and polyether-amides Determination of molecular weight and polydispersity. academie-sciences.fracs.orgresearchgate.net

| GC-MS | Analysis of dinitrate derivatives | Identification and quantification of volatile compounds. | nih.gov |

Static Light Scattering and Viscosity Measurements for Polymer Characterization

When isosorbide is used as a monomer to create polymers, such as polycarbonates or polyesters, determining the absolute molecular weight and understanding the behavior of these macromolecules in solution is crucial. Static Light Scattering (SLS) and viscometry are two advanced techniques used for this purpose.

Static Light Scattering (SLS) is an absolute method for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration. iupac.org When light passes through a polymer solution, the intensity of the scattered light is proportional to the polymer's Mw and its concentration. ekb.eg By measuring the scattered light at multiple angles and concentrations (often presented in a Zimm plot), one can extrapolate to zero angle and zero concentration to obtain not only the Mw but also the z-average radius of gyration (Rg), which relates to the size and shape of the polymer coil, and the second virial coefficient (A2), which describes polymer-solvent interactions. ekb.egacs.org Coupling an SLS detector, such as a Multi-Angle Light Scattering (MALS) detector, to a GPC/SEC system provides a powerful tool for obtaining absolute molecular weight data for each fraction eluting from the column. acs.orglcms.cz

Viscosity measurements provide information about the hydrodynamic volume of a polymer in a particular solvent. The intrinsic viscosity [η] is a measure of a polymer's contribution to the solution viscosity and is related to the polymer's molecular weight through the Mark-Houwink equation. Viscometry is used to assess the molecular weight of polymers derived from isosorbide, such as polyether-amides. academie-sciences.fr For resin systems, such as those involving isosorbide dimethacrylates, a viscometer is used to measure the bulk viscosity of the monomer or prepolymer, which is a critical parameter for processing and application. mdpi.com

Table 3: Parameters Obtained from Light Scattering and Viscosity Measurements

Technique Measured Parameter Derived Information Reference
Static Light Scattering (SLS) Angular and concentration dependence of scattered light intensity Weight-Average Molecular Weight (Mw) acs.orgekb.egacs.org
Radius of Gyration (Rg) ekb.egacs.org
Second Virial Coefficient (A₂) ekb.egacs.org
Viscometry Solution viscosity at different concentrations Intrinsic Viscosity ([η]) academie-sciences.fr

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of Dianhydro-D-Glucitol Systems

The unique structure of 1,2:4,5-dianhydro-D-glucitol, which is more commonly known as 1,4:3,6-dianhydro-D-glucitol or isosorbide (B1672297), consists of two fused tetrahydrofuran (B95107) rings. researchgate.net This bicyclic system imparts significant rigidity to the molecule. Molecular modeling and conformational analysis are crucial for understanding the spatial arrangement of its atoms and functional groups, which in turn dictates its physical and chemical properties.

The molecule exists in a characteristic "V" shape, with the two hydroxyl groups at the C-2 and C-5 positions adopting specific orientations. cdnsciencepub.com The hydroxyl group at C-2 is described as exo (pointing away from the wedge of the "V"), while the one at C-5 is endo (pointing inside the wedge). cdnsciencepub.com This stereochemistry has been a subject of detailed conformational studies. Early research utilizing NMR spectroscopy and analysis of coupling constants indicated that the conformation of the five-membered rings is a composite of C_s_ and C_2_ forms and is not significantly affected by intramolecular hydrogen bonding. cdnsciencepub.com

A key feature of the D-glucitol derivative is the cis relationship between the C-4 and C-5 oxygen bonds, which allows for the formation of a single intramolecular hydrogen bond. cdnsciencepub.com Computational studies, such as those employing Density Functional Theory (DFT), have further elucidated the molecule's conformational preferences. For example, DFT calculations at the B3LYP/6-311++G** level of theory are commonly used to optimize geometries and determine the relative energies of different conformers of sugar-related molecules. researchgate.net While such studies have been extensively applied to related monosaccharides like glucose, the principles are directly applicable to its dianhydro derivatives. researchgate.net These models help in analyzing the stability conferred by factors like intramolecular hydrogen bonding versus steric hindrance. researchgate.net

The stability of related tricyclic structures has also been investigated. For instance, the methylene (B1212753) acetal (B89532) bridge in 1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol was found to be stable, a property attributed to the molecule's ability to fold or twist to relieve internal strain, a feature that can be effectively studied using molecular models. lookchem.com

Table 1: Key Conformational Features of 1,2:4,5-Dianhydro-D-Glucitol (Isosorbide)
Structural FeatureDescriptionReference
Molecular Shape V-shaped molecule composed of two fused, nearly planar, cis-fused tetrahydrofuran rings. researchgate.netcdnsciencepub.com
Hydroxyl Group Orientation C-2 Hydroxyl: exo C-5 Hydroxyl: endo cdnsciencepub.com
Intramolecular Hydrogen Bonding A single intramolecular hydrogen bond is possible between the endo-OH and the oxygen of the other ring. cdnsciencepub.com
Ring Conformation Considered a composite of Cs and C2 forms; relatively rigid. cdnsciencepub.com

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at a molecular level. rsc.orgresearchgate.net For dianhydro-D-glucitol systems, these calculations provide critical insights into how reactions proceed, including the formation of intermediates and the energy barriers that must be overcome. nih.gov

Methods like Density Functional Theory (DFT) are frequently used to model reaction pathways. scienceopen.com For instance, DFT calculations have been employed to study the reaction mechanisms of isosorbide transesterification with diphenyl carbonate. researchgate.net These studies can reveal the step-by-step process of nucleophilic attack, the formation of tetrahedral intermediates, and the final product formation. researchgate.net

A powerful technique for exploring unknown reaction pathways is the Artificial Force Induced Reaction (AFIR) method. scienceopen.com This automated approach can trace reaction paths from reactants or products without prior knowledge of the transition state structures, making it highly effective for reaction prediction. nih.govchemrxiv.org By applying such methods, researchers can computationally screen potential reactions and identify plausible synthetic routes. For example, the AFIR method, often combined with calculations at a level like ωB97X-D/6-31+G(d), can generate a network of interconnected reaction pathways, with the feasibility of each path assessed by its calculated energy barrier. nih.gov

The cyclization of related dianhydro sugar alcohols has also been studied computationally. In the catalyzed cyclization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol, it was proposed that the reaction proceeds through the selective ring-opening of one epoxide, followed by cyclization. nih.gov Quantum chemical calculations can model the energies of these competing pathways (e.g., endo- vs. exo-selective ring opening) to predict the stereochemical outcome of the reaction, which aligns with and explains experimental observations. nih.gov

Structure-Reactivity Relationship Predictions

A central goal of computational chemistry is to predict how a molecule's structure influences its chemical reactivity. For 1,2:4,5-dianhydro-D-glucitol, theoretical studies have been crucial in understanding the differential reactivity of its two hydroxyl groups.

Historically, the exo-hydroxyl group was considered more reactive due to being less sterically hindered than the endo-hydroxyl group. researchgate.net However, computational studies have challenged this assumption. DFT calculations revealed that the endo-OH group possesses a stronger nucleophilic character. researchgate.net This enhanced nucleophilicity is attributed to the formation of an intramolecular hydrogen bond with the oxygen atom in the adjacent ring, which makes the endo-OH proton more acidic and the oxygen more nucleophilic. researchgate.net This computational insight explains experimental findings where the endo-OH group shows higher reactivity in reactions like transesterification, overcoming its steric hindrance. researchgate.net

The relationship between electronic structure and reactivity can be further explored using tools like the Electron Localization Function (ELF). nih.gov ELF analysis provides a method to visualize and quantify chemical bonds and lone pair electrons. Studies on other molecular systems have shown that ELF can successfully capture chemical reactivity, particularly in reactions where charge transfer is a dominant factor. nih.gov Applying such topological analyses to dianhydro-D-glucitol could provide deeper insights into the electron density distribution and how it governs the molecule's reaction sites. Global and local reactivity descriptors, also derived from computational methods, can quantify the susceptibility of different sites within the molecule to nucleophilic or electrophilic attack. mdpi.com

Table 2: Predicted Reactivity of Isosorbide Hydroxyl Groups
Hydroxyl GroupPositionSteric HindrancePredicted Nucleophilicity (Computational)Governing FactorReference
exo-OHC-2LowerLowerLess sterically hindered but less activated. researchgate.netresearchgate.net
endo-OHC-5HigherHigherActivated by intramolecular hydrogen bonding, enhancing nucleophilic character. researchgate.netresearchgate.net

Design of Novel Derivatives with Predicted Stereochemical Properties

Computational chemistry plays a pivotal role in the rational design of novel derivatives of 1,2:4,5-dianhydro-D-glucitol with specific, predictable properties. By leveraging the understanding of structure-reactivity relationships, scientists can design synthetic strategies to achieve desired functionalities and stereochemical outcomes.

For example, the knowledge that the endo and exo hydroxyls exhibit different reactivities allows for the design of selective alkylation or esterification reactions to produce mono-functionalized derivatives, which are valuable as synthons for more complex molecules. capes.gov.br Computational modeling can predict the conditions (e.g., solvent, catalyst) that favor substitution at one position over the other.

Furthermore, computational methods are employed to design entirely new molecules for specific applications. A hybrid computational approach, combining quantum chemical methods, molecular docking, and molecular dynamics simulations, can be used to design and screen novel derivatives. nih.gov For instance, theoretical studies have aimed to design molecules based on the isosorbide core to fit specific receptor sites, such as bis-cationic ligands for the lipid A site of a lipopolysaccharide. google.com In such studies, the initial molecular structures are optimized using quantum chemical calculations to determine their most stable three-dimensional shapes and electronic properties before they are "docked" into a biological target to predict binding affinity. nih.gov

This predictive power accelerates the discovery process, allowing researchers to prioritize the synthesis of candidates with the highest probability of success, whether for use as monomers in novel bio-based polymers, as chiral synthons, or as potential therapeutic agents. nih.govgoogle.com The design of derivatives like 2,5-bis-O-(3-aminopropyl)-1,4:3,6-dianhydro-D-glucitol for use as monomers in polyamides or as crosslinking agents is guided by a theoretical understanding of how the core structure will influence the properties of the final material. google.com

Future Directions and Emerging Research Avenues

Catalyst Development for Sustainable Synthesis of Dianhydro-D-Glucitol Isomers

The synthesis of dianhydro-D-glucitol isomers is achieved through the double dehydration of D-glucitol, which is itself produced by the hydrogenation of glucose derived from starch and cellulose (B213188). researchgate.netresearchgate.net A significant research focus is the development of efficient and sustainable catalysts for this dehydration process to maximize the yield of desired isomers like isosorbide (B1672297) and minimize side reactions. google.com

Historically, homogeneous acid catalysts such as sulfuric acid have been used, offering high yields in relatively short reaction times. google.com However, environmental concerns and difficulties in catalyst separation have spurred research into solid, heterogeneous catalysts. Zeolites, for instance, have been explored, though they initially showed lower yields compared to sulfuric acid. google.com Recent advancements have demonstrated that β zeolite can achieve an 83 mol% isosorbide yield in a continuous-flow process, a performance attributed to its specific pore architecture and Brønsted acid sites. cabidigitallibrary.org The continuous removal of the product from the catalyst surface in such a system is key to achieving high yields. cabidigitallibrary.org

Another green chemistry approach involves the one-pot conversion of glucose or even lignocellulosic biomass directly to isosorbide, which requires a combination of a hydrogenation catalyst and an acid dehydration catalyst. researchgate.net Research into catalysts like Cu/SiO2 for the hydrogenation of sugars to sorbitol represents a crucial step in this integrated biorefinery concept. mdpi.com

Table 1: Comparison of Catalysts for Dianhydro-D-Glucitol (Isosorbide) Synthesis
Catalyst TypeSpecific CatalystKey Research FindingsReference
Homogeneous AcidSulfuric AcidAchieves high yields (>70%) in short reaction times (75 min), but poses separation and environmental challenges. google.com
Homogeneous Acidp-Toluenesulfonic acid (p-TSA)Effectively catalyzes the dehydration of D-glucitol and its intermediate, 1,4-anhydro-D-glucitol, to isosorbide. nih.gov
Heterogeneous (Zeolite)Various ZeolitesInitial studies showed lower yields (~38%) over long reaction times compared to homogeneous catalysts. google.com
Heterogeneous (Zeolite)β ZeoliteIn a continuous-flow system, achieved 83 mol% isosorbide yield due to optimal pore size and acidity. cabidigitallibrary.org
Heterogeneous (Metal on Support)Ni on Nitrogen-doped CarbonUsed for the initial hydrogenation of glucose to sorbitol in a direct conversion process. cabidigitallibrary.org

Exploration of Novel Derivatization Chemistries

The two secondary hydroxyl groups of dianhydro-D-glucitol isomers are key functional sites for chemical modification, leading to a vast array of derivatives with tailored properties. researchgate.net The different reactivities of the endo- and exo-hydroxyl groups allow for regioselective reactions. For isosorbide, the OH-5 group is more acidic due to an intramolecular hydrogen bond, which can be exploited for selective functionalization. researchgate.net

Emerging research focuses on creating new derivatives for diverse applications:

Selective Alkylation and Etherification : Direct alkylation with reagents like benzyl (B1604629) chloride or allyl bromide can be controlled to selectively modify one hydroxyl group. capes.gov.brresearchgate.net The synthesis of dimethyl isosorbide (DMI) via methylation is notable, as DMI is used as a green solvent. rsc.org

Esterification : Isosorbide esters, such as oligo(isosorbide adipate) and isosorbide dihexanoate, are being developed as renewable alternatives to phthalate (B1215562) plasticizers. scientificlabs.co.uksigmaaldrich.com The synthesis of prodrugs, like isosorbide-2,5-diaspirinate, also falls under this category. scientificlabs.co.uksigmaaldrich.com

Glycosylation : The condensation of acetylated glycosyl bromides with isosorbide under Koenigs-Knorr conditions has been shown to proceed with regioselectivity at the C-5 position, opening avenues for creating novel carbohydrate-based structures. nih.gov

Cyanoacetohydrazide Derivatization : While not applied directly to dianhydro-D-glucitol in the sources, the development of novel derivatizing agents like cyanoacetohydrazide for other molecules with hydroxyl groups showcases a potential future strategy for creating unique derivatives for analytical or biological purposes. mdpi.com

Integration of Dianhydro-D-Glucitol Derived Scaffolds in Bio-Inspired Materials Science

The inherent biocompatibility and rigidity of the dianhydro-D-glucitol backbone make it an excellent building block for materials in the biomedical field, particularly for tissue engineering. nih.govnih.gov Research is focused on creating three-dimensional scaffolds that mimic the natural environment of cells, promoting tissue repair and regeneration. nih.govucl.ac.uk

Biodegradable porous polyurethane scaffolds have been synthesized from isosorbide. scientificlabs.co.uksigmaaldrich.comnih.gov These scaffolds exhibit interconnected pores and enhanced surface hydrophilicity, and have been shown to be non-cytotoxic. nih.govresearchgate.net

A particularly promising area is the development of photocurable resins for 3D printing. A novel isosorbide-based photopolymer, CSMA-2, has been used with digital light processing (DLP), a high-resolution 3D printing technique, to fabricate complex gyroid-shaped scaffolds. nih.govucl.ac.ukbohrium.com These scaffolds possess a compressive modulus similar to human cancellous bone and support the viability and osteogenic differentiation of human stem cells. ucl.ac.ukbohrium.com The isosorbide structure provides desirable stiffness for hard tissue engineering applications. nih.gov Furthermore, the material has shown potential to promote angiogenesis (the formation of new blood vessels), which is crucial for bone regeneration. nih.gov

Table 2: Properties of Dianhydro-D-Glucitol (Isosorbide)-Based Scaffolds for Tissue Engineering
Scaffold MaterialFabrication MethodKey PropertiesBiological ResponseReference
Isosorbide-based PolyurethaneSalt leaching/solvent evaporationInterconnected pores (70-120 μm); 87% porosity; Enhanced hydrophilicity.Non-cytotoxic; Low pro-inflammatory cytokine release. nih.govresearchgate.net
CSMA-2 (Isosorbide-based photopolymer)Digital Light Processing (DLP) 3D PrintingGyroid architecture; High resolution; Compressive modulus in the range of human cancellous bone.Supports stem cell viability for >21 days; Promotes osteogenic differentiation and calcium deposition; Potential angiogenic properties. nih.govucl.ac.ukbohrium.com

Advanced Polymer Architectures from Dianhydro-D-Glucitol Monomers

Dianhydro-D-glucitols are increasingly recognized as important bio-based monomers for creating high-performance polymers, serving as a sustainable substitute for petroleum-derived monomers like bisphenol-A (BPA). researchgate.net The rigid, fused-ring structure of the monomer imparts high thermal stability and mechanical strength to the resulting polymers. researchgate.net

A wide variety of polymers have been synthesized using dianhydro-D-glucitol isomers as building blocks:

Polyesters : Used in applications such as renewable coatings. scientificlabs.co.uksigmaaldrich.com

Polycarbonates : Isosorbide is considered an excellent candidate to replace BPA in the production of polycarbonates, which can be used in automotive parts and other durable goods. researchgate.net

Polyamides : Polyamides have been synthesized by reacting diamino-dianhydrohexitols with various diacyl chlorides. academie-sciences.fr

Polyurethanes : As mentioned previously, these are used in biomedical applications. researchgate.netnih.gov

Poly(arylene ether sulfone)s (PAESs) : Isosorbide-based PAESs are being explored as high-performance, eco-friendly bioplastics and have been fabricated into microfibers. researchgate.net

The specific isomer used (isosorbide, isomannide (B1205973), or isoidide) influences the reactivity and the final properties of the polymer, offering a way to fine-tune material characteristics. researchgate.netacademie-sciences.fr

Investigating Mechanistic Aspects of Biological Interactions at a Molecular Level

Understanding how dianhydro-D-glucitol and its derivatives interact with biological systems at the molecular level is a key area for future research. This involves a combination of experimental techniques and computational modeling to elucidate structure-activity relationships.

While direct studies on the biological interactions of 1,2:4,5-dianhydro-D-glucitol are scarce, research on related anhydro-sugars provides valuable insights. For instance, derivatives of 1,5-anhydro-D-glucitol have been isolated and shown to act as inhibitors of enzymes like protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, which are relevant targets for anti-diabetic medications. nih.gov Enzyme kinetic analysis and molecular docking simulations were used to probe the inhibitory mechanism of these compounds. nih.gov

Molecular modeling is a powerful tool for this field of study. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can determine the stable conformations of these sugar-based molecules, including the orientation of hydroxyl groups, which is critical for their interaction with biological receptors like proteins. researchgate.net Such computational studies can predict how these molecules might bind within the active site of an enzyme or how they interact with solvent molecules, which influences their bioavailability and transport properties. mdpi.comresearchgate.net Future research will likely apply these in silico methods more extensively to the various isomers and derivatives of dianhydro-D-glucitol to predict their biological activity and guide the design of new bioactive compounds.

Table of Compounds

Common Name/IdentifierIUPAC Name
D-Glucitol, 1,2:4,5-dianhydro- (9CI)D-Glucitol, 1,2:4,5-dianhydro-
Isosorbide1,4:3,6-Dianhydro-D-glucitol
Isomannide1,4:3,6-Dianhydro-D-mannitol
Isoidide1,4:3,6-Dianhydro-L-iditol
D-GlucitolD-Glucitol (Sorbitol)
GlucoseD-Glucose
Sulfuric AcidSulfuric Acid
p-Toluenesulfonic acid (p-TSA)4-Methylbenzenesulfonic acid
Benzyl chloride(Chloromethyl)benzene
Allyl bromide3-Bromoprop-1-ene
Dimethyl isosorbide (DMI)1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol
Oligo(isosorbide adipate)Poly(isosorbide adipate)
Isosorbide dihexanoate1,4:3,6-Dianhydro-D-glucitol dihexanoate
Isosorbide-2,5-diaspirinate(1R,4S,5R,8R)-4,8-bis(2-acetoxybenzoyloxy)2,6-dioxabicyclo[3.3.0]octane
Bisphenol-A (BPA)4,4'-(Propane-2,2-diyl)diphenol
Cyanoacetohydrazide2-Cyanoacetohydrazide
1,5-Anhydro-D-glucitol(2R,3S,4R,5S,6R)-2-(Hydroxymethyl)oxane-3,4,5-triol

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing D-Glucitol, 1,2:4,5-dianhydro- (9CI) and its derivatives?

  • Methodological Answer : Synthesis typically involves controlled acid-catalyzed dehydration of D-glucitol to form the dianhydro structure. A common route includes protecting hydroxyl groups via acetylation (e.g., using acetic anhydride) to direct regioselective ring formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired product . For derivatives like diacetates, acetylation under anhydrous conditions followed by deprotection steps may be employed.

Q. How can researchers characterize the stability of D-Glucitol, 1,2:4,5-dianhydro- (9CI) under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC or GC-MS monitoring. The compound’s ether-linked rings may hydrolyze under strongly acidic (pH <2) or alkaline (pH >10) conditions. Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition typically observed above 200°C .

Q. What biochemical pathways involve D-Glucitol, 1,2:4,5-dianhydro- (9CI), and how can its metabolic activity be assayed?

  • Methodological Answer : While not a natural metabolite, its structural analogs (e.g., maltitol) are used in microbial growth studies. Researchers can test its utilization as a carbon source in minimal media using microbial strains (e.g., Magnusiomyces magnusii). Growth assays with pH indicators or turbidity measurements over 48–72 hours are standard .

Advanced Research Questions

Q. How do stereochemical variations in dianhydro-glucitol derivatives affect their physicochemical properties?

  • Methodological Answer : The spatial arrangement of hydroxyl and ether groups influences solubility and hydrogen-bonding capacity. Computational modeling (e.g., DFT calculations) paired with experimental data (e.g., X-ray crystallography) can correlate stereochemistry with melting points, hygroscopicity, and solvent compatibility. For example, axial vs. equatorial substituents alter lattice energy in crystalline forms .

Q. What advanced analytical techniques resolve contradictions in purity assessments of D-Glucitol, 1,2:4,5-dianhydro- (9CI)?

  • Methodological Answer : Discrepancies in purity data (e.g., titration vs. HPLC results) often arise from residual solvents or byproducts. Use orthogonal methods:

  • HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities.
  • Karl Fischer titration for water content validation.
  • NMR spectroscopy (e.g., 13C^{13}\text{C}-DEPT) to confirm structural integrity and quantify diastereomers .

Q. What strategies mitigate explosion risks during large-scale handling of D-Glucitol, 1,2:4,5-dianhydro- (9CI) dust?

  • Methodological Answer : Dust explosion hazards require engineering controls:

  • Inert gas purging during milling or blending to reduce oxygen concentration below 8%.
  • Electrostatic grounding of equipment to prevent spark generation.
  • Particle size analysis (e.g., laser diffraction) to monitor dust dispersion thresholds (<60 µm particles pose higher risks) .

Q. How can researchers design experiments to evaluate the compound’s compatibility with pharmaceutical excipients?

  • Methodological Answer : Perform compatibility screening via:

  • Forced degradation studies : Mix with common excipients (e.g., lactose, microcrystalline cellulose) and store at 40°C/75% RH for 4 weeks. Monitor for color changes, deliquescence, or new peaks in HPLC.
  • Isothermal microcalorimetry to detect heat flow from interactions.
  • FTIR spectroscopy to identify hydrogen-bonding or esterification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acute toxicity of D-Glucitol, 1,2:4,5-dianhydro- (9CI)?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay protocols. Re-evaluate using:

  • OECD Guideline 423 : Acute oral toxicity testing in rodents with rigorously purified batches.
  • In vitro cytotoxicity assays (e.g., HepG2 cells) to isolate compound-specific effects from contaminants. Cross-reference SDS hazard classifications (e.g., H302 for oral toxicity) with batch-specific impurity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.